Mesalazine-D3

Description

Properties

IUPAC Name |

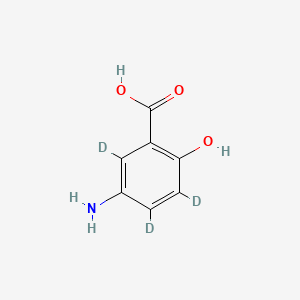

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOPZPXVLCULAV-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mesalazine-D3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Chemical Structure, Properties, and Core Experimental Protocols

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a well-established anti-inflammatory agent primarily used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic effect is believed to be topical, acting on the inflamed mucosa of the gastrointestinal tract.[2] Mesalazine-D3 is the deuterated analogue of Mesalazine, in which three hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantification of Mesalazine in biological matrices.[3] The substitution of hydrogen with deuterium can also potentially alter the metabolic profile of the drug, a concept known as the "deuterium effect," which is of significant interest in drug development.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is structurally identical to Mesalazine, with the exception of the isotopic substitution of three hydrogen atoms with deuterium on the benzene ring.

Chemical Structure:

-

Mesalazine: 5-amino-2-hydroxybenzoic acid

-

This compound: 5-amino-2-hydroxybenzoic-3,4,6-d3 acid

The IUPAC name for this compound is 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid.

Physicochemical Properties

Quantitative data for this compound and its non-deuterated counterpart, Mesalazine, are summarized in the table below for easy comparison. The properties of Mesalazine provide a reliable reference for those of its deuterated analogue, as isotopic labeling has a minimal effect on most non-metabolic physicochemical parameters.

| Property | This compound | Mesalazine | Reference(s) |

| Molecular Formula | C₇H₄D₃NO₃ | C₇H₇NO₃ | [5] |

| Molecular Weight | 156.16 g/mol | 153.14 g/mol | [5] |

| CAS Number | 1309283-32-6 | 89-57-6 | [5] |

| pKa (Strongest Acidic) | ~2.02 | 2.02 | [6] |

| pKa (Strongest Basic) | ~5.87 | 5.87 | [6] |

| Solubility in Water | Not explicitly reported, expected to be similar to Mesalazine | Slightly soluble | [1] |

| Melting Point | Not explicitly reported | ~280 °C (decomposes) | [7] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Proposed Experimental Protocol for the Synthesis of this compound:

-

Reaction Setup: In a high-pressure reaction vessel, add Mesalazine (1.0 eq) and 5% Platinum on carbon (Pt/C) catalyst (0.1 eq by weight).

-

Deuterium Source: Add heavy water (D₂O) to the vessel to dissolve/suspend the Mesalazine.

-

Hydrogen Atmosphere: Purge the vessel with hydrogen gas (H₂) and then pressurize to the desired pressure (e.g., 50 psi). The presence of H₂ is known to activate the Pt/C catalyst for H-D exchange.

-

Heating and Stirring: Heat the reaction mixture to a temperature between 80-150°C with vigorous stirring. The optimal temperature and reaction time will need to be determined empirically.

-

Reaction Monitoring: Monitor the progress of the deuteration by taking aliquots of the reaction mixture and analyzing them by LC-MS to determine the extent of deuterium incorporation.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the Pt/C catalyst.

-

Purification: Evaporate the D₂O under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

-

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Analytical Methods

This compound is primarily used as an internal standard in quantitative bioanalysis. The following are typical experimental protocols for its analysis alongside Mesalazine.

-

Objective: To separate and quantify Mesalazine and its impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile). A common composition is a 60:40 (v/v) ratio of buffer to methanol.

-

Flow Rate: Typically 1.0 - 1.2 mL/min.

-

Detection: UV detection at a wavelength of approximately 230-240 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of Mesalazine in the sample.

-

-

Objective: Highly sensitive and selective quantification of Mesalazine and this compound in biological matrices such as plasma.

-

Methodology:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Mesalazine: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 154.1 → 108.1).

-

MRM Transition for this compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 157.1 → 111.1).

-

-

Sample Preparation: Perform protein precipitation of the plasma sample using a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Quantification: The ratio of the peak area of Mesalazine to the peak area of the internal standard (this compound) is used to calculate the concentration of Mesalazine in the sample, based on a calibration curve prepared in the same biological matrix.

-

Mechanism of Action and Signaling Pathways

The therapeutic effects of Mesalazine are attributed to its anti-inflammatory properties, which are mediated through multiple signaling pathways. As this compound is chemically identical to Mesalazine in its interaction with biological targets, its mechanism of action is considered the same.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonism

Mesalazine is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[9][10] Activation of PPAR-γ by Mesalazine leads to the transrepression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators. Mesalazine has been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[8][11]

Modulation of the Cyclooxygenase (COX) Pathway

Mesalazine is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, potent mediators of inflammation.[3][6] By reducing prostaglandin production, Mesalazine helps to alleviate the inflammatory symptoms of IBD.

Conclusion

This compound is a critical tool for researchers and drug development professionals working with Mesalazine. Its primary application as an internal standard in bioanalytical assays allows for accurate and precise quantification of the parent drug. Furthermore, the principles of isotopic labeling embodied by this compound are central to modern drug metabolism and pharmacokinetic studies. A thorough understanding of its properties, analytical methodologies, and the underlying mechanisms of action of its non-deuterated counterpart provides a solid foundation for its effective use in research and development. This technical guide serves as a comprehensive resource to facilitate the application of this compound in advancing the understanding and development of treatments for inflammatory bowel disease.

References

- 1. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Characterization of Mesalazine-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Mesalazine-D3, a deuterated analog of the anti-inflammatory drug Mesalazine. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of Mesalazine in biological matrices.

Chemical and Physical Properties

This compound, also known as 5-Aminosalicylic acid-d3, possesses the following key properties:

| Property | Value | Reference |

| IUPAC Name | 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid | [1] |

| Synonyms | 5-Aminosalicylic acid-d3, Mesalamine-D3, 5-ASA-d3 | [1][2] |

| CAS Number | 1309283-32-6 | [2] |

| Molecular Formula | C₇H₄D₃NO₃ | [2] |

| Molecular Weight | 156.15 g/mol | [1][2] |

| Purity | >95% (by HPLC) | [2] |

| Appearance | White to off-white solid | [3] |

Synthesis of this compound

A potential synthetic pathway starts from Mesalazine and utilizes a deuterated acid to facilitate the exchange of protons on the aromatic ring with deuterium atoms.

Caption: Proposed synthesis pathway for this compound.

Proposed Experimental Protocol

Disclaimer: The following protocol is a theoretical procedure based on general methods for aromatic deuteration and has not been experimentally validated.

Materials:

-

Mesalazine (5-aminosalicylic acid)

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a sealed reaction vessel, dissolve Mesalazine in deuterium oxide.

-

Acid Catalysis: Carefully add a catalytic amount of deuterated sulfuric acid to the solution.

-

Heating: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange at the ortho and para positions of the aromatic ring.

-

Neutralization: After cooling to room temperature, cautiously neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous solution with ethyl acetate multiple times.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following table summarizes expected and reported data, with data for non-deuterated Mesalazine provided for comparison.

| Technique | Data for this compound (Expected/Reported) | Data for Mesalazine (for comparison) |

| ¹H NMR | Signals for the aromatic protons at the deuterated positions will be absent or significantly reduced in intensity. | A predicted ¹H NMR spectrum in D₂O shows peaks corresponding to the aromatic protons.[4] |

| ¹³C NMR | The chemical shifts of the carbon atoms attached to deuterium will be slightly shifted upfield and may appear as multiplets due to C-D coupling. | |

| Mass Spectrometry (MS) | Molecular ion (M+) peak at m/z 156. In LC-MS/MS analysis using negative ion mode after derivatization, a transition of m/z 211.1 → 110.1 has been reported.[5] | Molecular ion (M+) peak at m/z 153.[6] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The spectrum is expected to be very similar to that of Mesalazine, with potential minor shifts in C-D stretching and bending vibrations. |

Chromatographic Data

| Technique | Data for this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity is typically determined to be >95%.[2] |

Experimental Workflows

The synthesis and characterization of this compound follow a structured workflow.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

References

- 1. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DK174615B1 - Process for Preparation of 5-Aminosalicylic Acid - Google Patents [patents.google.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0014389) [hmdb.ca]

- 5. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Gold Standard in Bioanalysis: A Technical Guide to Mesalazine-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mesalazine-D3 as an internal standard in the quantitative analysis of the anti-inflammatory drug mesalazine. We will delve into the core principles of isotopic labeling, provide detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, and present key quantitative data in a clear, comparative format.

The Principle of Isotopic Dilution and the Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices such as plasma, achieving high accuracy and precision is a significant challenge.[1] Analytical variability can be introduced at multiple stages, including sample preparation, extraction, and instrument response.[1] To compensate for these potential errors, an internal standard (IS) is employed.

An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest, but be clearly distinguishable by the mass spectrometer.[2] This is where deuterated internal standards, like this compound, excel. By replacing one or more hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the analyte is increased.[1] This mass shift allows for separate detection by the mass spectrometer, while the near-identical chemical structure ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization.[1][2] Consequently, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.[3]

This compound is the deuterated analog of mesalazine (5-aminosalicylic acid), a drug used to treat inflammatory bowel disease.[4] Its use as an internal standard is considered the "gold standard" for the bioanalysis of mesalazine.[1]

Physicochemical Properties of Mesalazine and this compound

The near-identical physicochemical properties of mesalazine and its deuterated counterpart are fundamental to the latter's function as an effective internal standard.

| Property | Mesalazine | This compound | Reference |

| Molecular Formula | C₇H₇NO₃ | C₇H₄D₃NO₃ | [5][6] |

| Molecular Weight | 153.14 g/mol | 156.15 g/mol | [5][6] |

| XLogP3 | 1.3 | 1.3 | [5][6] |

Therapeutic Mechanism of Action of Mesalazine

While the precise mechanism of action is not fully elucidated, mesalazine is understood to exert a topical anti-inflammatory effect on the colonic mucosa.[6][7] Its therapeutic effects are believed to involve several pathways:

-

Inhibition of Pro-inflammatory Mediators: Mesalazine is thought to block cyclooxygenase (COX) and lipoxygenase pathways, thereby inhibiting the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut.[6][7][8]

-

Activation of PPAR-γ: Evidence suggests that mesalazine activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[9]

-

Inhibition of NF-κB: Mesalazine may also inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of pro-inflammatory cytokines.[8]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathways of mesalazine.

Caption: Proposed Anti-inflammatory Pathways of Mesalazine.

Experimental Protocol: Quantification of Mesalazine in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the quantitative analysis of mesalazine in human plasma.

Materials and Reagents

-

Mesalazine reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid

-

Ammonium acetate

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting mesalazine from plasma samples.[10][11]

-

Aliquoting: Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of this compound internal standard working solution to each tube (except for blank samples).

-

Precipitation: Add 300 µL of acetonitrile (pre-chilled to -20°C) to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.

-

Injection: Inject a specific volume of the final extract into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition | Reference |

| Column | C18 (e.g., Thermo, Hypersil BDS, 100 mm × 4.6 mm, 5 µm) | [10][11] |

| Mobile Phase A | 0.1% Formic acid in water | [4][11] |

| Mobile Phase B | Acetonitrile | [4][11] |

| Gradient/Isocratic | Isocratic (e.g., 40:60 v/v A:B) or Gradient | [11] |

| Flow Rate | 0.5 - 1.2 mL/min | [4][11] |

| Column Temperature | 25 - 45°C | [4][7] |

| Injection Volume | 10 µL | [4][9] |

Mass Spectrometry Conditions

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Mesalazine | This compound | Reference |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | Positive or Negative Electrospray Ionization (ESI) | [4][9][12] |

| Precursor Ion (m/z) | 154.0 or 210.1 (derivatized) | 157.0 or 213.1 (derivatized) | [4][10][11] |

| Product Ion (m/z) | 108.0 or 136.06 | 111.0 or 138.15 | [4][10] |

| Collision Energy (eV) | 17 - 35 | 17 - 35 | [4][9] |

| Dwell Time (sec) | 0.200 | 0.200 | [4] |

Note: Derivatization with agents like propionyl anhydride can be used to enhance signal intensity, which will alter the precursor and product ion m/z values.[12]

The workflow for using this compound as an internal standard is depicted in the following diagram.

Caption: Workflow for Bioanalysis with a Deuterated Internal Standard.

Method Validation Parameters

A robust bioanalytical method using a deuterated internal standard should be thoroughly validated according to regulatory guidelines.[2] Key validation parameters are summarized below, with typical acceptance criteria.

| Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | [2] |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | [9] |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal value (±20% at LLOQ) | [9] |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible | [12] |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | CV of the matrix factor should be ≤ 15% | [9] |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration | [2][9] |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative bioanalysis of mesalazine.[10][11] Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations during sample processing and analysis, leading to highly accurate and precise results.[1][2] This technical guide has outlined the fundamental principles, provided detailed experimental protocols, and summarized key quantitative data to assist researchers, scientists, and drug development professionals in the implementation of this gold-standard bioanalytical technique.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.bcnf.ir [pubs.bcnf.ir]

- 3. This compound Hydrochloride | C7H8ClNO3 | CID 71750019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C7H7NO3 | CID 71750020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ejbps.com [ejbps.com]

- 12. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Mesalazine-D3

This technical guide provides a comprehensive overview of the known physical and chemical properties of Mesalazine-D3, a deuterated isotopologue of Mesalazine. Designed for researchers, scientists, and drug development professionals, this document compiles available data on its fundamental characteristics, outlines relevant experimental methodologies, and visualizes its biological signaling pathways.

This compound , also known as 5-Aminosalicylic acid-d3, is a stable, isotopically labeled form of Mesalazine (5-ASA), an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its primary application in research and clinical settings is as an internal standard for the quantitative analysis of Mesalazine in biological matrices by mass spectrometry-based methods.[2] The incorporation of three deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte without significantly altering its chemical behavior.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are not extensively available in publicly accessible literature. The following tables summarize the available computed and experimental data. For properties where specific data for this compound is unavailable, the corresponding data for the non-deuterated Mesalazine is provided for reference, with the distinction clearly noted.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid | PubChem[1] |

| Synonyms | 5-Aminosalicylic acid-d3, Mesalamine-D3 | PubChem[1] |

| CAS Number | 1309283-32-6 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₇H₄D₃NO₃ | Santa Cruz Biotechnology[3] |

| Molecular Weight | 156.15 g/mol | PubChem[1] |

| Exact Mass | 156.061423323 Da | PubChem[1] |

| Topological Polar Surface Area | 83.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Complexity | 160 | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

Table 2: Experimental Physical Properties (this compound vs. Mesalazine)

| Property | This compound | Mesalazine (for reference) | Source (Mesalazine) |

| Melting Point | Data not available | 283-286 °C (decomposes) | PubChem[4] |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Slightly soluble in water | PubChem[4] |

| pKa (Strongest Acidic) | Data not available | 2.02 | DrugBank Online |

| pKa (Strongest Basic) | Data not available | 5.87 | DrugBank Online |

| Isotopic Purity | >98% atom D | Not Applicable | Expert Synthesis Solutions[5] |

Experimental Protocols

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound was not found, the synthesis of Mesalazine derivatives is documented.[6] A plausible synthetic route for this compound would likely involve the use of deuterated starting materials in a similar synthetic pathway to non-deuterated Mesalazine. A general synthesis of Mesalazine involves the nitration of salicylic acid followed by reduction of the nitro group to an amine.[7]

Purification of Mesalazine and its derivatives typically involves standard laboratory techniques such as recrystallization to achieve high purity.[8] The purity of this compound is often reported by suppliers to be greater than 99% as determined by High-Performance Liquid Chromatography (HPLC).[5]

Quantitative Analysis using LC-MS/MS (this compound as Internal Standard)

This compound is frequently employed as an internal standard for the quantification of Mesalazine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Protein Precipitation: A common method for extracting Mesalazine from plasma samples involves protein precipitation with an organic solvent such as methanol or acetonitrile.

-

Internal Standard Spiking: A known concentration of this compound is added to the plasma sample before precipitation to correct for variability in extraction and instrument response.

2. Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Mesalazine and this compound.

Table 3: Example LC-MS/MS Parameters for Mesalazine Analysis using this compound as an Internal Standard

| Parameter | Mesalazine | This compound |

| Precursor Ion (m/z) | Varies by method | Varies by method |

| Product Ion (m/z) | Varies by method | Varies by method |

| Ionization Mode | Positive or Negative ESI | Positive or Negative ESI |

Signaling Pathways and Mechanism of Action of Mesalazine

The therapeutic effects of Mesalazine are attributed to its anti-inflammatory properties, which are mediated through several signaling pathways. The exact mechanism of action is not fully understood, but it is known to act locally on the colonic mucosa.[9]

Inhibition of Inflammatory Mediators

Mesalazine is believed to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the gut.

PPAR-γ Agonism

Mesalazine is also a known agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ has anti-inflammatory effects in the colon.

The following diagram illustrates the proposed mechanism of action of Mesalazine.

Experimental Workflows

The general workflow for the quantitative analysis of Mesalazine in a biological sample using this compound as an internal standard is depicted below.

Conclusion

This compound is an indispensable tool for the accurate quantification of Mesalazine in pharmacokinetic and bioequivalence studies. While comprehensive experimental data on its intrinsic physical and chemical properties are limited, its behavior is expected to be very similar to that of non-deuterated Mesalazine. This guide provides a summary of the currently available information and highlights the common experimental procedures where this compound plays a critical role. Further research into the experimental determination of the physical constants of this compound would be beneficial for the scientific community.

References

- 1. This compound | C7H7NO3 | CID 71750020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. scbt.com [scbt.com]

- 4. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. esschemco.com [esschemco.com]

- 6. sciencetechindonesia.com [sciencetechindonesia.com]

- 7. researchgate.net [researchgate.net]

- 8. Mesalazine - D3 | CAS No- 1309283-32-6 | Simson Pharma Limited [simsonpharma.com]

- 9. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Deuterium Labeling in Mesalazine-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of deuterium labeling as applied to mesalazine, resulting in the novel entity Mesalazine-D3. While specific clinical and extensive preclinical data on this compound are not widely available in the public domain, this document extrapolates from the well-established science of deuterium labeling and the known pharmacology of mesalazine to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers a powerful tool in drug development to enhance the pharmacokinetic profiles of therapeutic agents.[1] The fundamental principle lies in the "kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the difference in mass.[1] This increased bond strength can significantly slow down the rate of chemical reactions that involve the cleavage of this bond, particularly metabolic processes mediated by enzymes.[1]

By strategically replacing hydrogen atoms at sites of metabolic vulnerability within a drug molecule with deuterium, medicinal chemists can achieve several potential benefits:

-

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life (t½), higher maximum plasma concentration (Cmax), and greater overall drug exposure (Area Under the Curve - AUC).[1]

-

Reduced Metabolite-Related Toxicity: Deuteration can decrease the formation of potentially toxic or reactive metabolites.[1]

-

Metabolic Switching: Altering the primary site of metabolism can redirect the metabolic pathway towards the formation of less toxic or more active metabolites.[1]

-

Enhanced Efficacy: Improved pharmacokinetic parameters may lead to more consistent therapeutic drug levels, potentially enhancing efficacy and allowing for less frequent dosing.

The successful application of this technology is exemplified by FDA-approved drugs like deutetrabenazine, which demonstrated a favorable pharmacokinetic profile compared to its non-deuterated counterpart.[1]

Mesalazine (5-Aminosalicylic Acid): Mechanism of Action and Metabolism

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[2][3] Its primary mechanism of action is believed to be topical, exerting its anti-inflammatory effects directly on the inflamed mucosa of the gastrointestinal tract.[2][4] While the exact mechanism is not fully elucidated, it is thought to involve the inhibition of inflammatory mediators such as prostaglandins and leukotrienes through the modulation of the cyclooxygenase (COX) and lipoxygenase pathways.[2][5] Mesalazine may also inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[5]

The primary metabolic pathway of mesalazine is N-acetylation, which occurs in the intestinal mucosa and the liver, to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a therapeutically inactive metabolite.[6][7] This acetylation is rapid and extensive, limiting the systemic bioavailability of the active drug.

This compound: A Deuterated Analog of Mesalazine

This compound is a deuterated version of mesalazine, with the chemical name 3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid.[8] In this molecule, three hydrogen atoms on the aromatic ring have been replaced by deuterium atoms.

Rationale for Deuteration

The strategic placement of deuterium on the aromatic ring of mesalazine is intended to leverage the kinetic isotope effect to slow down its metabolism. While the primary metabolic route is N-acetylation, other oxidative metabolic pathways may also contribute to its clearance. The deuteration of the aromatic ring could potentially hinder enzymatic attack at these positions, thereby slowing the overall metabolism of the drug.

A slower metabolic rate for this compound could translate into:

-

Increased local residence time: By reducing the rate of its inactivation through metabolism in the gut wall, more active mesalazine may be available at the site of inflammation for a longer duration.

-

Enhanced systemic exposure: For any portion of the drug that is absorbed, a slower metabolism would lead to higher and more sustained plasma concentrations.

-

Improved therapeutic index: By potentially allowing for lower or less frequent dosing to achieve the desired therapeutic effect, the side-effect profile might be improved.

Quantitative Data: A Comparative Overview

Specific pharmacokinetic data for this compound is not publicly available. The following tables present a summary of the known pharmacokinetic parameters for mesalazine and the projected, theoretical impact of deuterium labeling on these parameters for this compound.

Table 1: Pharmacokinetic Parameters of Mesalazine (Oral Administration)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (tmax) | 3.7 - 7.01 hours | [6][9] |

| Elimination Half-life (t½) | 2.07 - 3.5 hours | [6][9] |

| Maximum Plasma Concentration (Cmax) | 1332 ng/mL (after a single 20 mg/kg dose) | [9] |

| Area Under the Curve (AUC0-∞) | 8712 ng/mL*h (after a single 20 mg/kg dose) | [9] |

| Primary Metabolite | N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | [6][7] |

Table 2: Projected Pharmacokinetic Profile of this compound Compared to Mesalazine

| Parameter | Projected Change for this compound | Rationale (Based on Kinetic Isotope Effect) |

| Time to Peak Plasma Concentration (tmax) | Potentially delayed | Slower absorption and/or first-pass metabolism. |

| Elimination Half-life (t½) | Increased | Reduced rate of metabolic clearance. |

| Maximum Plasma Concentration (Cmax) | Increased | Slower metabolism leading to higher peak concentrations. |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure due to decreased clearance. |

| Metabolite Formation (Ac-5-ASA) | Decreased rate of formation | Slower N-acetylation due to potential secondary isotope effects or altered enzyme binding. |

Experimental Protocols

Detailed experimental protocols for the direct analysis of this compound are not available. However, the following methodologies are standard in the field for characterizing and comparing deuterated and non-deuterated compounds.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of mesalazine and this compound in liver microsomes or other relevant enzyme systems.

Methodology:

-

Incubation: Incubate mesalazine and this compound separately with human liver microsomes (or intestinal S9 fractions) in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining parent compound concentration at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds. A longer t½ and lower CLint for this compound would indicate increased metabolic stability.

Pharmacokinetic Study in Animal Models

Objective: To compare the in vivo pharmacokinetic profiles of mesalazine and this compound.

Methodology:

-

Animal Model: Utilize a suitable animal model (e.g., rats or dogs).

-

Dosing: Administer equivalent oral doses of mesalazine and this compound to different groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the plasma concentrations of the parent drug and its major metabolite (Ac-5-ASA) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, tmax, AUC, t½) for both compounds using appropriate software.

Visualizations

Mesalazine Metabolism and the Impact of Deuteration

Caption: Projected impact of deuterium labeling on mesalazine metabolism.

Experimental Workflow for Pharmacokinetic Comparison

References

- 1. benchchem.com [benchchem.com]

- 2. Mesalazine - Wikipedia [en.wikipedia.org]

- 3. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 7. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]

- 8. This compound | C7H7NO3 | CID 71750020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of mesalazine pellets in children with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesalazine-D3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mesalazine-D3, a deuterated analog of Mesalazine (5-aminosalicylic acid). This document details its chemical properties, analytical applications, and the biochemical pathways influenced by its non-deuterated counterpart.

Core Compound Details

This compound is a stable, isotopically labeled form of Mesalazine, an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD). The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, without altering the fundamental biological activity of the parent compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 1309283-32-6 |

| Molecular Formula | C₇H₄D₃NO₃ |

| Molecular Weight | 156.15 g/mol |

| Appearance | Light Brown to Black Solid |

Analytical Applications and Experimental Protocols

This compound is frequently employed as an internal standard in bioanalytical methods for the accurate quantification of Mesalazine in biological matrices. Its use significantly improves the precision and accuracy of techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Mesalazine in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the determination of Mesalazine in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add 100 µL of an internal standard spiking solution containing this compound.

-

Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Chromatographic Conditions

| Parameter | Specification |

| LC System | Agilent Technologies, model series 1200 or equivalent |

| Column | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Isocratic mixture of 10 mM ammonium acetate and methanol (85:15, v/v)[1] |

| Flow Rate | 0.6 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

3. Mass Spectrometric Detection

| Parameter | Specification |

| Mass Spectrometer | API 4200 triple quadrupole instrument or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Mesalazine) | Varies by ionization mode and derivatization |

| MRM Transition (this compound) | Varies by ionization mode and derivatization |

Note: Specific MRM transitions will depend on the ionization polarity and whether a derivatization step is employed. For instance, in one method, Mesalazine and this compound were ionized in positive polarity with MRM transitions of m/z 210.1→192.1 and m/z 213.1→195.1, respectively, after derivatization.[2][3]

Mechanism of Action and Signaling Pathways

The therapeutic effects of Mesalazine are primarily attributed to its local anti-inflammatory activity in the gastrointestinal tract. While the exact mechanism is not fully elucidated, several key signaling pathways are known to be modulated by Mesalazine.

Inhibition of Inflammatory Mediators

Mesalazine is understood to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Modulation of Key Signaling Cascades

Mesalazine has been shown to influence several intracellular signaling pathways that are pivotal in the inflammatory response and cell proliferation. These include the Wnt/β-catenin pathway, peroxisome proliferator-activated receptor-gamma (PPAR-γ), nuclear factor-kappa B (NF-κB), and the epidermal growth factor receptor (EGFR) signaling pathway.

Proposed Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Mesalazine using this compound.

References

- 1. 99mTc-Mesalamine as potential agent for diagnosis and monitoring of ulcerative colitis: labelling, characterisation and biological evaluation | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesalazine-D3: A Technical Guide to its Availability and Application as a Reference Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Mesalazine-D3 as a reference material, its certification status, and its application in analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Commercial Availability and Certification Status

This compound is commercially available from a variety of suppliers as a reference standard. It is primarily used as an internal standard in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Mesalazine in biological matrices.

While readily available as a "reference standard," an extensive search did not identify any suppliers offering this compound as a "Certified Reference Material (CRM)" with accreditation to ISO 17034. This is a critical distinction, as CRMs undergo a more rigorous certification process, providing a higher level of accuracy and traceability.

However, reputable suppliers provide a comprehensive Certificate of Analysis (CoA) with their this compound reference standards. The CoA typically includes vital information such as:

-

Chemical identity and structure confirmation

-

Purity assessment by methods like High-Performance Liquid Chromatography (HPLC)

-

Isotopic enrichment percentage

-

Storage conditions

-

Lot number and expiry date

The following table summarizes the availability of this compound from various suppliers, based on publicly available information. Researchers should always request the latest CoA from the supplier before use.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Documentation |

| LGC Standards | This compound | 1309283-32-6 | >95% (HPLC) | Certificate of Analysis |

| Simson Pharma Limited | Mesalazine - D3 | 1309283-32-6 | Not specified | Certificate of Analysis |

| Sussex Research | Mesalamine-d3 | 1309283-32-6 | >95% (HPLC), >95% Isotopic Enrichment | Technical Data Sheet |

Experimental Protocol: Quantification of Mesalazine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol for the quantitative analysis of Mesalazine in human plasma. This protocol is a composite of methodologies described in scientific literature and should be optimized for specific laboratory conditions and instrumentation.

2.1. Materials and Reagents

-

Mesalazine reference standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

2.2. Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Mesalazine from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mesalazine: To be determined based on precursor and product ions.

-

This compound: To be determined based on precursor and product ions.

-

2.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Mesalazine to this compound against the concentration of Mesalazine standards.

-

Determine the concentration of Mesalazine in the plasma samples from the calibration curve.

Workflow for Mesalazine Quantification

Caption: Workflow for the quantification of Mesalazine in plasma using this compound.

Mechanism of Action and Signaling Pathways of Mesalazine

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory signaling pathways.

3.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Mesalazine is known to inhibit the activity of COX and LOX enzymes. These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these pathways, Mesalazine reduces the production of these pro-inflammatory molecules, thereby alleviating inflammation in the gut.

Mesalazine's Effect on Arachidonic Acid Metabolism

Caption: Mesalazine inhibits COX and LOX pathways, reducing inflammatory mediators.

3.2. Modulation of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of inflammatory cytokines, chemokines, and adhesion molecules. Mesalazine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

Mesalazine's Inhibition of the NF-κB Pathway

Caption: Mesalazine inhibits NF-κB activation, reducing pro-inflammatory gene expression.

A Comparative Analysis of the Biological Activities of Mesalazine and Mesalazine-D3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesalazine (5-aminosalicylic acid, 5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the modulation of inflammatory pathways. The strategic deuteration of pharmaceuticals to enhance their pharmacokinetic profiles has led to the development of Mesalazine-D3. This technical guide provides a comprehensive overview of the biological activity of Mesalazine and explores the theoretical advantages conferred by deuteration in this compound. While direct comparative quantitative data between the two entities remains limited in publicly available literature, this document consolidates the known biological functions of Mesalazine, presents detailed experimental protocols for assessing its activity, and visualizes its key signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the field of drug development and inflammatory disease.

Introduction

Mesalazine is an anti-inflammatory agent widely prescribed for the treatment of ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is attributed to its local action on the colonic mucosa, where it modulates several inflammatory cascades.[2] The core mechanisms of action include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to a reduction in the production of pro-inflammatory prostaglandins and leukotrienes.[3][4] Furthermore, Mesalazine has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), both of which play crucial roles in the inflammatory response.[4][5]

The deuteration of drug molecules, a process of substituting hydrogen atoms with their heavier isotope deuterium, is a strategy employed to favorably alter a drug's pharmacokinetic properties. This modification can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially resulting in a longer half-life and increased drug exposure. This compound is the deuterated analog of Mesalazine. While the fundamental biological activity is expected to be retained, the altered pharmacokinetic profile of this compound could translate to improved therapeutic outcomes.

This guide provides a detailed examination of the biological activities of Mesalazine and presents the theoretical basis for the potential advantages of this compound.

Data Presentation: Biological Activity and Pharmacokinetics

Table 1: Summary of Mesalazine's Biological Activity

| Target | Action | Quantitative Data (Mesalazine) | Anticipated Effect of Deuteration (this compound) |

| Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis | IC50 values are not consistently reported in publicly available literature. | Potentially similar or slightly altered IC50 values. The primary impact is expected on pharmacokinetics rather than direct enzyme inhibition. |

| Lipoxygenase (LOX) | Inhibition of leukotriene synthesis | IC50 values are not consistently reported in publicly available literature. | Potentially similar or slightly altered IC50 values. The primary impact is expected on pharmacokinetics. |

| NF-κB Pathway | Inhibition of activation | Mesalazine has been shown to inhibit NF-κB activation in inflamed mucosa.[3] | Expected to retain NF-κB inhibitory activity. |

| PPAR-γ | Activation | Mesalazine acts as a PPAR-γ agonist.[6] | Expected to retain PPAR-γ agonist activity. |

Table 2: Pharmacokinetic Parameters of Oral Mesalazine Formulations

| Parameter | Value (for various Mesalazine formulations) | Anticipated Effect of Deuteration (this compound) |

| Tmax (hours) | 4 - 7 | Potentially delayed Tmax due to slower metabolism. |

| Cmax (ng/mL) | Highly variable depending on formulation (e.g., ~1332 ng/mL for a 20 mg/kg dose in children).[7] | Potentially increased Cmax due to reduced first-pass metabolism. |

| AUC (ng·h/mL) | Highly variable (e.g., ~8712 ng·h/mL for a 20 mg/kg dose in children).[7] | Potentially increased AUC, indicating greater overall drug exposure. |

| Elimination Half-life (hours) | ~2 - 3.33 | Potentially prolonged elimination half-life. |

| Urinary Excretion (% of dose) | 10 - 56% (as total 5-ASA) | Potentially altered excretion profile. |

| Fecal Excretion (% of dose) | 12 - 75% (as total 5-ASA) | Potentially altered excretion profile. |

Note: The pharmacokinetic data for Mesalazine is highly dependent on the specific formulation used (e.g., delayed-release, extended-release). The values presented are illustrative and can vary significantly.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Mesalazine and a general workflow for a common experimental protocol.

References

- 1. NF-κB luciferase reporter assay [bio-protocol.org]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. 5-lipoxygenase inhibitory assay [bio-protocol.org]

- 4. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacokinetics of mesalazine pellets in children with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mesalazine-D3 in Inflammatory Bowel Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing conditions like ulcerative colitis and Crohn's disease, is a chronic inflammatory disorder of the gastrointestinal tract.[1] Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a cornerstone of therapy, particularly for inducing and maintaining remission in mild to moderate ulcerative colitis.[2][3][4][5][6] Its therapeutic effect is primarily topical, acting on the colonic mucosa to reduce inflammation by inhibiting the production of prostaglandins and leukotrienes, scavenging free radicals, and modulating inflammatory signaling pathways.[2][7][8]

In the pursuit of optimizing IBD therapies, understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drugs like mesalazine is paramount. This has led to the use of advanced bioanalytical techniques where stable isotope-labeled compounds play a critical role. Deuterated drugs, in which hydrogen atoms are replaced by their heavier, stable isotope deuterium, are a key innovation in pharmacology.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make it more resistant to metabolic breakdown.[][11] This "kinetic isotope effect" can potentially slow a drug's metabolism, leading to a longer half-life, improved pharmacokinetic properties, and reduced formation of toxic metabolites.[][11][12]

While Mesalazine-D3 (deuterated mesalazine) could theoretically be explored for its therapeutic properties based on these principles, its predominant and critical role in IBD research is not as a therapeutic agent itself. Instead, This compound serves as the gold-standard internal standard for the highly accurate and precise quantification of mesalazine and its metabolites in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16] This guide provides an in-depth overview of this essential function, detailing the underlying principles, experimental protocols, and data interpretation in the context of IBD research.

Section 1: The Principle of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process. An ideal IS should mimic the analyte of interest as closely as possible in terms of chemical and physical properties (e.g., extraction recovery, ionization efficiency) but be distinguishable by the mass spectrometer.

This compound is an ideal IS for mesalazine because it is chemically identical, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it on a separate channel from the non-deuterated mesalazine. This allows for precise ratiometric quantification, significantly improving the accuracy and reproducibility of the results.[13]

Section 2: this compound in Pharmacokinetic & Bioequivalence Studies

Accurate quantification is the bedrock of pharmacokinetic (PK) and bioequivalence studies. These studies are essential for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for comparing generic formulations to a reference product. This compound enables the development of robust, validated bioanalytical methods that meet stringent regulatory guidelines.[13]

The use of this compound as an internal standard has been successfully applied in numerous studies to characterize the pharmacokinetics of mesalazine and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[13][17]

| Parameter | Mesalazine | N-acetyl-mesalazine | Study Population | Reference |

| Linear Range | 2-1500 ng/mL | 10-2000 ng/mL | Human Plasma | [13] |

| Linear Range | 0.10-12.0 ng/mL | - | Human Plasma | [15] |

| Linear Range | 10-1200 ng/mL | - | Human Plasma | [14] |

| Cmax (max conc.) | 0.6 µmol/L | 2.9 µmol/L | Healthy Volunteers (250mg dose) | [17] |

| tmax (time to max) | 240 min | 105 min | Healthy Volunteers (250mg dose) | [17] |

| tlag (lag time) | 45 min | 22 min | Healthy Volunteers (250mg dose) | [17] |

| t1/2 (half-life) | - | 802 min | Healthy Volunteers (250mg dose) | [17] |

| Intra-day Precision (%CV) | 1.60 - 8.63% | 0.99 - 5.67% | Method Validation | [13] |

| Inter-day Precision (%CV) | 2.14 - 8.67% | 1.72 - 4.89% | Method Validation | [13] |

| Intra-day Accuracy | 102.7 - 105.5% | 99.6 - 106.2% | Method Validation | [13] |

| Inter-day Accuracy | 100.6 - 103.9% | 100.7 - 104.3% | Method Validation | [13] |

| Table 1: Summary of Quantitative Data from Bioanalytical and Pharmacokinetic Studies Utilizing Deuterated Internal Standards. |

Section 3: Detailed Experimental Protocols

The following section outlines a composite, representative protocol for the quantification of mesalazine in human plasma using this compound as an internal standard, based on methods published in the scientific literature.[13][14][15][18]

Experimental Workflow Diagram

Sample Preparation

Two common methods for extracting the analytes from plasma are protein precipitation and liquid-liquid extraction.

-

Method A: Protein Precipitation [14]

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (e.g., this compound).

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

Method B: Liquid-Liquid Extraction (LLE) [13]

-

To a 100 µL aliquot of human plasma, add 100 µL of the internal standard working solution.

-

Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether, MTBE).

-

Vortex vigorously for 5-10 minutes to facilitate the transfer of the analyte and IS into the organic layer.

-

Centrifuge to achieve phase separation.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase for injection.

-

Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: Isocratic or gradient elution is used.

-

Column Temperature: 25-40 °C.

-

Injection Volume: 10-20 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

Detection is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Ionization can be either positive or negative electrospray ionization (ESI), depending on the specific method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Mesalazine | 152.0 | 108.0 | ESI- | [13] |

| N-acetyl-mesalazine | 194.2 | 149.9 | ESI- | [13] |

| N-acetyl-mesalazine-D3 (IS) | 169.9 | 153.0 | ESI- | [13] |

| Mesalazine (derivatized) | 210.1 | 192.1 | ESI+ | [14] |

| This compound (derivatized, IS) | 213.1 | 195.1 | ESI+ | [14] |

| Mesalazine (derivatized) | 208.1 | 107.0 | ESI- | [15] |

| This compound (derivatized, IS) | 211.1 | 110.1 | ESI- | [15] |

| Table 2: Example MRM Transitions for Mesalazine and its Deuterated Internal Standards. |

Section 4: Contextual Signaling Pathway of Mesalazine

While this compound is used to measure the drug's concentration, the drug itself exerts its anti-inflammatory effects through complex biological pathways. A primary mechanism is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in the colon.[2] Activation of PPAR-γ can transrepress the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), leading to a downstream reduction in the production of inflammatory cytokines such as TNF-α and interleukins.[2][7]

Conclusion

This compound is an indispensable tool in the field of IBD research. While the principles of deuteration suggest its potential as a therapeutic agent, its established and validated role is as a stable isotope-labeled internal standard. Its use in LC-MS/MS-based bioanalysis provides the accuracy, precision, and reliability required for demanding applications such as pharmacokinetic characterization and bioequivalence testing. By enabling researchers and drug developers to precisely measure concentrations of mesalazine and its metabolites, this compound plays a fundamental, albeit indirect, role in optimizing therapies and improving the management of inflammatory bowel disease. The continued application of such sophisticated analytical tools will be crucial in refining existing treatments and developing novel therapeutic strategies for patients with IBD.

References

- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesalamine for Ulcerative Colitis [webmd.com]

- 4. Systematic review: the use of mesalazine in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing clinical use of mesalazine (5-aminosalicylic acid) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ejbps.com [ejbps.com]

- 15. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijprajournal.com [ijprajournal.com]

- 17. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of Mesalazine in Human Plasma using LC-MS/MS with Mesalazine-D3 Internal Standard

[AN-001]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mesalazine (5-aminosalicylic acid) in human plasma. The method utilizes a stable isotope-labeled internal standard, Mesalazine-D3, to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Mesalazine.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Accurate and reliable quantification of Mesalazine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix effects and variations in sample processing, thereby ensuring the reliability of the results.[1][2][3][4] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Mesalazine in human plasma.

Experimental Protocols

Materials and Reagents

-

Mesalazine reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Equipment

-

Liquid Chromatograph (LC) system

-

Triple Quadrupole Mass Spectrometer (MS/MS)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A simple protein precipitation method is used for the extraction of Mesalazine and the internal standard from human plasma.[2][5][6][7]

-

Allow all solutions and plasma samples to thaw to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Spike 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

References

- 1. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejbps.com [ejbps.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.bcnf.ir [pubs.bcnf.ir]

- 6. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quantitative Analysis of Mesalazine in Human Plasma Using Mesalazine-D3 as an Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Mesalazine (5-aminosalicylic acid, 5-ASA) in human plasma using a stable isotope-labeled internal standard, Mesalazine-D3. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Mesalazine is an anti-inflammatory agent widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa.[1] Accurate measurement of Mesalazine concentrations in plasma is crucial for understanding its systemic absorption, metabolism, and pharmacokinetic profile.[1][3]

Experimental Protocol

This protocol outlines a validated LC-MS/MS method for the quantification of Mesalazine in human plasma.

Materials and Reagents

-

Mesalazine reference standard

-

This compound internal standard (IS)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Propionic anhydride (for derivatization, if required)

-

Methyl t-butyl ether (for liquid-liquid extraction)

Sample Preparation

Two primary methods for plasma sample preparation are protein precipitation and liquid-liquid extraction. Both aim to remove proteins and other interfering substances.

Method 1: Protein Precipitation [1][4]

-

To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add a volume of cold acetonitrile (e.g., 1 mL) to precipitate the plasma proteins.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the samples at a high speed (e.g., 4000 rpm) for 5-10 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction with Derivatization [2][5][6]

Some methods employ a derivatization step to improve the chromatographic properties and sensitivity of Mesalazine.

-

To 100 µL of plasma, add 100 µL of the this compound internal standard solution.[2]

-

Add 25 µL of a derivatizing agent, such as 10% propionic anhydride in methanol, and vortex briefly.[2]

-

Add 100 µL of 0.5% formic acid and vortex.[2]

-

Add 3 mL of an extraction solvent like methyl t-butyl ether and vortex for 10 minutes.[2]

-

Centrifuge the samples for 5 minutes at 4000 rpm.[2]

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a reverse-phase C18 column.

-

Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent.[2][7]